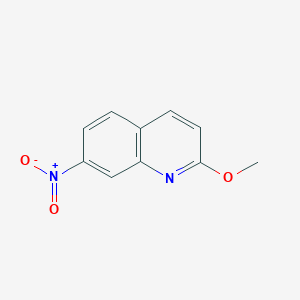

2-Methoxy-7-nitroquinoline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C10H8N2O3 |

|---|---|

分子量 |

204.18 g/mol |

IUPAC名 |

2-methoxy-7-nitroquinoline |

InChI |

InChI=1S/C10H8N2O3/c1-15-10-5-3-7-2-4-8(12(13)14)6-9(7)11-10/h2-6H,1H3 |

InChIキー |

GBEBAFAPIXROKJ-UHFFFAOYSA-N |

正規SMILES |

COC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C=C1 |

製品の起源 |

United States |

Functionalization Via the Nitro Group:as Discussed, the Primary Route for Derivatization is the Reduction of the Nitro Group to 7 Amino 2 Methoxyquinoline.nih.govthis Amino Group Can then Undergo a Plethora of Reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, acetylation with acetic anhydride (B1165640) yields 7-acetamido-2-methoxyquinoline. nih.govsapub.org

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -Cl, -Br, -CN).

Reductive Amination: The amino group can be used in reductive amination reactions to introduce alkyl substituents. clockss.org

Substitution on the Quinoline Ring:

Vicarious Nucleophilic Substitution (VNS): As detailed in section 3.2, VNS allows for the direct introduction of nucleophiles, such as amino groups, at the C-8 position. arkat-usa.orgcdnsciencepub.com

Halogenation: Introduction of bromine or chlorine can provide a handle for further cross-coupling reactions. The nitration of bromoquinolines is a known synthetic route, and conversely, halogenation of nitroquinolines can be achieved under specific conditions. nih.gov These halogenated derivatives are precursors for Suzuki or other palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkyl groups. nih.gov

Modification of the Methoxy Group:the Methoxy Group Can Be Cleaved Using Reagents Like Hydrobromic Acid Hbr or Boron Tribromide Bbr₃ to Yield the Corresponding 7 Nitroquinolin 2 1h One. This Quinolinone Can then Be Derivatized at the Nitrogen or Oxygen Atoms.

Spectroscopic and Structural Elucidation Studies of 2 Methoxy 7 Nitroquinoline

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of 2-Methoxy-7-nitroquinoline by probing its fundamental vibrational modes. These methods are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa. thermofisher.com For a polyatomic, non-linear molecule like this compound, a large number of fundamental vibrations are expected, which can be categorized into various types such as stretching, bending, wagging, twisting, and rocking. libretexts.org

The vibrational spectrum of this compound is dominated by contributions from its three main components: the quinoline (B57606) ring system, the methoxy (B1213986) group (-OCH₃), and the nitro group (-NO₂).

Quinoline Ring Vibrations : The core quinoline structure, an aromatic heterocyclic system, gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. C=C and C=N stretching vibrations within the fused rings produce a series of bands in the 1650-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations also provide fingerprint information in the lower frequency regions.

Nitro Group Vibrations : The nitro group (-NO₂) has strong and characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration of the NO₂ group is one of the most intense bands, typically appearing in the 1560-1500 cm⁻¹ range for aromatic nitro compounds. researchgate.net The symmetric stretching vibration is found at a lower frequency, generally between 1370-1320 cm⁻¹. researchgate.net Additionally, bending and rocking modes of the nitro group appear at lower wavenumbers. researchgate.net

Methoxy Group Vibrations : The methoxy (-OCH₃) substituent also contributes distinct vibrational signatures. The C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ region. The C-O stretching vibration of the aryl-ether linkage typically results in a strong band around 1250 cm⁻¹ and another near 1040 cm⁻¹.

A detailed assignment of the fundamental vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT), which can calculate theoretical frequencies and intensities to support experimental findings. elixirpublishers.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Asymmetric Stretching | Aromatic C-H | 3100 - 3000 | Medium to Weak |

| Asymmetric/Symmetric Stretching | Methyl C-H | 2950 - 2850 | Medium |

| Asymmetric Stretching | Nitro (NO₂) | 1560 - 1500 | Strong |

| Ring Stretching | Aromatic C=C, C=N | 1650 - 1400 | Medium to Strong |

| Symmetric Stretching | Nitro (NO₂) | 1370 - 1320 | Strong |

| Asymmetric Stretching | Aryl C-O | ~1250 | Strong |

| Symmetric Stretching | Aryl C-O | ~1040 | Strong |

| Out-of-plane Bending | Aromatic C-H | 900 - 675 | Strong |

Vibrational spectroscopy is a powerful tool for studying the conformational preferences of molecules, particularly concerning the orientation of substituent groups. nih.gov For this compound, the primary conformational flexibility arises from the rotation of the methoxy group around the C2-O bond. This rotation can lead to different conformers, such as planar (syn- or anti-periplanar with respect to the quinoline nitrogen) or non-planar (skewed) orientations of the methyl group relative to the aromatic ring.

These different spatial arrangements can influence the vibrational modes in several ways:

Frequency Shifts : Changes in steric interactions and electronic effects between the methoxy group and the quinoline ring in different conformations can cause slight shifts in the frequencies of associated vibrational modes, such as the C-O stretching or methyl rocking bands. nih.gov

Band Splitting : If multiple stable conformers coexist in a sample, it can lead to the splitting of vibrational bands, where each peak corresponds to a specific conformer. nih.gov

Intensity Changes : The dipole moment and polarizability associated with a particular vibrational mode can differ between conformers, leading to changes in the observed IR and Raman intensities.

By analyzing the vibrational spectra under different conditions (e.g., in various solvents or at different temperatures) and comparing the results with theoretical calculations for different possible conformers, the most stable conformation and the energetic barriers between them can be elucidated. nih.govnih.govfrontiersin.org

Analysis of Fundamental Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules like this compound. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, while advanced techniques can reveal the complete connectivity and stereochemistry. organicchemistrydata.org

The ¹H NMR spectrum of this compound provides key information based on chemical shifts (δ), signal multiplicity (splitting pattern), and coupling constants (J). The aromatic region of the spectrum is particularly informative for confirming the substitution pattern on the quinoline ring.

Methoxy Protons : A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected, typically in the range of δ 3.9-4.1 ppm.

Aromatic Protons : The quinoline ring contains five protons (H-3, H-4, H-5, H-6, H-8). Their chemical shifts are influenced by the electron-donating methoxy group at C2 and the powerful electron-withdrawing nitro group at C7.

The H-3 proton is expected to appear as a doublet, coupled to H-4. Its chemical shift will be upfield relative to an unsubstituted quinoline due to the adjacent methoxy group.

The H-4 proton will be a doublet coupled to H-3, shifted downfield.

The protons on the benzo-fused ring (H-5, H-6, H-8) will show distinct signals. The H-8 proton, being adjacent to the nitro group, is expected to be the most downfield signal in the aromatic region, appearing as a singlet or a narrow doublet. The H-6 proton, also adjacent to the nitro group, will be downfield and appear as a doublet of doublets. The H-5 proton will be a doublet, coupled to H-6.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.8 - 7.0 | d (doublet) | J₃,₄ = ~8.5-9.0 |

| H-4 | ~7.8 - 8.0 | d (doublet) | J₄,₃ = ~8.5-9.0 |

| H-5 | ~7.9 - 8.1 | d (doublet) | J₅,₆ = ~9.0 |

| H-6 | ~8.1 - 8.3 | dd (doublet of doublets) | J₆,₅ = ~9.0, J₆,₈ = ~2.0 |

| H-8 | ~8.7 - 8.9 | d (doublet) | J₈,₆ = ~2.0 |

| -OCH₃ | ~4.0 - 4.1 | s (singlet) | N/A |

(Note: Predicted values are based on known substituent effects in quinoline systems and data from related compounds. Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆. rsc.orgresearchgate.net)

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and crucial information about their electronic state.

Quaternary Carbons : The spectrum will show four signals for the quaternary carbons (C-2, C-7, C-8a, C-4a). The C-2 carbon, attached to the methoxy group, will be significantly downfield. The C-7 carbon, bearing the nitro group, will also be downfield but its signal may be broadened or have lower intensity.

Methine Carbons : Five signals will correspond to the CH carbons of the quinoline ring (C-3, C-4, C-5, C-6, C-8). Their chemical shifts reflect the electronic effects of the substituents.

Methoxy Carbon : A distinct signal for the methoxy carbon (-OCH₃) is expected in the upfield region, typically around δ 55-60 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~162 - 164 |

| C-3 | ~110 - 112 |

| C-4 | ~138 - 140 |

| C-4a | ~148 - 150 |

| C-5 | ~122 - 124 |

| C-6 | ~125 - 127 |

| C-7 | ~145 - 147 |

| C-8 | ~118 - 120 |

| C-8a | ~128 - 130 |

| -OCH₃ | ~55 - 57 |

(Note: Predicted values are based on known substituent effects in quinoline systems. researchgate.net)

While ¹D NMR spectra provide the fundamental framework, 2D NMR experiments are essential for unambiguous assignment and full structural confirmation. numberanalytics.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between H-3 and H-4, and between H-5, H-6, and H-8, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to. ipb.pt It would definitively link the proton signals (H-3, H-4, H-5, H-6, H-8) to their corresponding carbon signals (C-3, C-4, C-5, C-6, C-8) and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. ipb.pt It is invaluable for piecing together the molecular skeleton. For instance, correlations from the methoxy protons to C-2, from H-8 to C-7 and C-8a, and from H-5 to C-4 and C-7 would confirm the placement of the substituents and the fusion of the rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. A NOESY experiment could provide information on the preferred conformation of the methoxy group by showing a correlation between the methoxy protons and the H-3 proton of the quinoline ring.

By combining these advanced techniques, a complete and unambiguous structural and conformational picture of this compound can be established.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quinoline |

| Chloroform |

Carbon-13 (13C) NMR Analysis

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. In the analysis of this compound, both high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) have been employed to confirm its molecular formula and study its fragmentation behavior.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental composition. For a related compound, 3-chloro-8-nitroquinolin-2(1H)-one, HRMS analysis using DCI with methane (B114726) as the reagent gas calculated the mass for [M+H]⁺ as 225.0067, with the found mass being 225.0070, confirming its molecular formula of C₉H₅ClN₂O₃. nih.gov Similarly, HRMS has been utilized to confirm the structures of various other quinoline derivatives. rsc.orgacs.orgrsc.org The exact mass of this compound can be calculated based on its chemical formula, C₁₀H₈N₂O₃, and compared with the experimentally determined value from HRMS to validate its identity.

Table 1: Theoretical HRMS Data for this compound and Related Compounds

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 3-chloro-8-nitroquinolin-2(1H)-one | C₉H₅ClN₂O₃ | 225.0067 | 225.0070 | nih.gov |

| Cycloadduct of 7-nitroquinoline (B188568) | C₁₄H₁₅N₂O₄ | 275.1032 | 275.1024 | rsc.org |

| 8-(Furan-2-yl)-5-nitroquinoline | C₁₃H₈N₂O₂S | 257.0385 | 257.0387 | rsc.org |

Note: The table presents data for related compounds to illustrate the application of HRMS in confirming molecular formulas of nitroquinoline derivatives.

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for identifying and quantifying volatile and thermally stable compounds within a mixture. GC-MS has been used for the determination of process-related genotoxic impurities in pharmaceutical substances, such as p-Anisidine and 4-Methoxy-2-nitroaniline in Esomeprazole magnesium. ajrconline.org The analysis of 7-nitroquinoline has been performed using a Varian Saturn 2200/CP-3800 GC-MS equipped with a capillary column. chemicalbook.com For the analysis of this compound, a GC-MS method would involve injecting the sample into the gas chromatograph, where it would be vaporized and separated from other components based on its boiling point and affinity for the column's stationary phase. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification.

High-Resolution Mass Spectrometry (HRMS)

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This technique provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a compound is influenced by its chemical structure, including the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).

For quinoline derivatives, the absorption spectra are characterized by electronic transitions such as π→π* and n→π*. researchgate.net The introduction of substituents like the nitro group (-NO₂) and the methoxy group (-OCH₃) can cause shifts in the absorption maxima (λ_max). The nitro group, being an electron-withdrawing group, and the methoxy group, an electron-donating group, can influence the energy of the molecular orbitals involved in the electronic transitions.

In a study on 4-hydroxy-7-methoxyquinoline, the UV spectrum showed absorption maxima at 243 nm and 333 nm. thieme-connect.com The electronic transitions in quinoline derivatives are often characterized by a main transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other higher energy unoccupied orbitals. redalyc.org For instance, in a related hydrazone derivative of quinoline, a major electronic transition was observed from HOMO to LUMO+1. redalyc.org The specific λ_max and the nature of the electronic transitions for this compound would be determined by the interplay of the quinoline ring system and its methoxy and nitro substituents. vulcanchem.com

Table 2: UV-Vis Absorption Data for Related Quinoline Derivatives

| Compound | Solvent | λ_max (nm) | Reference |

| 4-Hydroxy-7-methoxyquinoline | Not specified | 243, 333 | thieme-connect.com |

| (E)-2-((2-(4-Chlorophenylhydrazono)methyl)quinoline | Chloroform | 425, 319, 278 | redalyc.org |

| 6-Nitroquinoline fumaric acid | Not specified | 333 | researchgate.net |

Note: This table provides examples of UV-Vis absorption for related quinoline compounds to illustrate typical spectral characteristics.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction is a primary technique for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate the precise molecular geometry, conformation, and intermolecular interactions.

Single-crystal X-ray diffraction studies on related quinoline compounds have provided detailed insights into their solid-state structures. For example, the crystal structure of 8-nitroquinoline (B147351) revealed a near-planar molecular geometry, with a small dihedral angle between the pyridine (B92270) and benzene (B151609) rings. The bond lengths and angles within the quinoline ring system are consistent with its aromatic character. For 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline, X-ray diffraction revealed a monoclinic crystal system with the P2₁/c space group. vulcanchem.com A similar analysis of this compound would provide precise data on its bond lengths, bond angles, and the planarity of the quinoline ring system, as well as the orientation of the methoxy and nitro substituents relative to the ring.

The packing of molecules in a crystal is governed by various intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.com In the crystal structure of 6-Methoxy-5-(4-methoxyphenoxy)-8-nitroquinoline, the crystal lattice is stabilized by intermolecular hydrogen bonds involving the nitro and methoxy oxygen atoms. vulcanchem.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions. researchgate.net For this compound, X-ray diffraction analysis would reveal the presence and nature of any intermolecular interactions, which are crucial for understanding its solid-state properties. Given the presence of the nitro group and the aromatic quinoline system, it is plausible that C-H···O hydrogen bonds and π-π stacking interactions play a significant role in its crystal packing. researchgate.netmdpi.com

Hirshfeld Surface Analysis and Energy Framework Computations

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. set-science.comnumberanalytics.com By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the complete crystal, it provides a unique surface for each molecule. set-science.com This surface allows for a detailed investigation of how neighboring molecules interact, which is crucial for understanding the stability and packing of the crystalline solid. numberanalytics.com

The Hirshfeld surface is typically mapped with various properties, most notably d_norm, which is a normalized contact distance. The d_norm value is calculated using the distance from the surface to the nearest atom interior (d_i) and exterior (d_e) to the surface, normalized by the van der Waals radii of the respective atoms. set-science.com Red regions on a d_norm-mapped surface indicate intermolecular contacts shorter than the sum of van der Waals radii (close contacts), white regions represent contacts approximately equal to the van der Waals separation, and blue regions signify contacts longer than this distance. set-science.com

A complementary tool, the 2D fingerprint plot, provides a quantitative summary of the intermolecular interactions by plotting d_e versus d_i. set-science.comcrystalexplorer.net This plot uniquely characterizes the crystal packing by showing the frequency and nature of different atomic contacts. crystalexplorer.net

Detailed Research Findings

For this compound, the analysis of its crystal structure would reveal several key intermolecular interactions contributing to the supramolecular architecture. The presence of the nitro group (-NO₂), methoxy group (-OCH₃), and the aromatic quinoline system dictates the nature of these contacts. Based on analyses of structurally similar nitroquinoline and methoxy-substituted aromatic compounds, the dominant interactions are expected to be H···H, O···H/H···O, C···H/H···C, and N···H/H···N contacts. acs.orgnih.gov

The O···H/H···O interactions, primarily involving the oxygen atoms of the nitro and methoxy groups and hydrogen atoms on adjacent molecules, would be significant. These are indicative of weak C–H···O hydrogen bonds, which play a crucial role in stabilizing the crystal packing. The red spots on the d_norm surface would highlight these specific close contacts. set-science.com

The relative contributions of these interactions to the Hirshfeld surface can be quantified from the 2D fingerprint plots. An illustrative breakdown for a molecule like this compound, based on data from analogous compounds, is presented below. nih.govnih.gov

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) | Description |

| H···H | 35 - 45% | Represents interactions between hydrogen atoms on adjacent molecules; typically the largest contributor. nih.gov |

| O···H / H···O | 20 - 30% | Primarily indicates C-H···O hydrogen bonds involving the nitro and methoxy groups. nih.gov |

| C···H / H···C | 15 - 20% | Relates to interactions between carbon and hydrogen atoms, including potential C-H···π stacking. acs.org |

| N···H / H···N | 5 - 10% | Involves the nitrogen atom of the nitro group and hydrogen atoms, contributing to packing stability. nih.gov |

| C···C | 3 - 7% | Suggests the presence of π-π stacking interactions between the aromatic quinoline rings. acs.org |

| Other (O···C, N···O, etc.) | < 5% | Minor contributions from other possible van der Waals forces. |

Energy Framework Computations

To further understand the energetics of the crystal packing, energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its nearest neighbors and presents them in a visually intuitive way. researchgate.netresearchgate.net The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and repulsion, calculated using a suitable theoretical model (e.g., CE-B3LYP). researchgate.net

Electrostatic Energy (E_ele): Arises from the interaction between the static charge distributions of the molecules.

Dispersion Energy (E_dis): A significant stabilizing component originating from instantaneous fluctuations in electron density. researchgate.net

Polarization Energy (E_pol): The attractive interaction resulting from the induction of dipoles.

Repulsion Energy (E_rep): The short-range repulsive term that prevents molecules from collapsing into each other.

The calculated energies are used to construct framework diagrams where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing a clear map of the strongest interaction pathways within the crystal. researchgate.net For this compound, the energy frameworks would likely show that the crystal packing is dominated by dispersion forces, with significant contributions from electrostatic interactions due to the polar nitro and methoxy groups.

The table below provides an example of the interaction energies that might be calculated between molecular pairs in a crystal lattice.

Table 2: Example of Calculated Intermolecular Interaction Energies (kJ/mol) for a Molecular Crystal

| Molecular Pair | E_ele | E_pol | E_dis | E_rep | E_tot |

| Pair 1 (π-stacking) | -25.5 | -10.1 | -75.8 | 48.3 | -63.1 |

| Pair 2 (H-bonding) | -48.2 | -15.7 | -30.1 | 35.5 | -58.5 |

| Pair 3 (van der Waals) | -8.9 | -4.3 | -25.6 | 18.1 | -20.7 |

Note: This table is illustrative. The values are representative of typical interaction energies found in organic molecular crystals and are not specific experimental data for this compound. The total energy (E_tot) is the sum of the individual components.

This combined analysis of Hirshfeld surfaces and energy frameworks provides a comprehensive picture of the supramolecular structure, revealing the specific contacts and the energetic hierarchy that govern the crystal packing of this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications

DFT has emerged as a powerful tool for accurately predicting the properties of molecular systems. nih.gov For quinoline (B57606) derivatives, including 2-Methoxy-7-nitroquinoline, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), have been instrumental in elucidating their structural and electronic properties. bohrium.comscirp.org These computational approaches are widely accepted for their ability to provide reliable results that often correlate well with experimental data. scirp.orgorientjchem.org

Geometry Optimization and Equilibrium Structure Determination

A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wayne.edu For molecules similar to this compound, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are employed to determine the optimized molecular structure. bohrium.comnih.gov

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related nitro-substituted quinoline compounds, the planarity of the quinoline ring can be slightly distorted by the presence of substituents. jetir.org The calculated geometric parameters are foundational for subsequent analyses, including vibrational frequencies and electronic properties. jetir.orgnih.gov While specific optimized parameters for this compound are not detailed in the provided search results, the general methodology involves achieving a stable structure to serve as a reliable basis for further calculations. orientjchem.org

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative (Illustrative)

This table illustrates the type of data obtained from geometry optimization studies on similar molecules. Actual values for this compound would require a specific computational study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (ring) | ~1.37 - 1.42 Å |

| C-N (ring) | ~1.32 - 1.38 Å | |

| C-O (methoxy) | ~1.36 Å | |

| N-O (nitro) | ~1.23 Å | |

| Bond Angle | C-C-C (ring) | ~118° - 122° |

| C-N-C (ring) | ~117° | |

| C-O-C (methoxy) | ~117° | |

| O-N-O (nitro) | ~125° |

Note: These are typical values for related molecules and are for illustrative purposes only.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, is a key experimental technique for identifying molecular structures. nih.gov DFT calculations are used to compute the harmonic vibrational frequencies, which can then be compared with experimental spectra. nih.govelixirpublishers.com To improve the agreement between theoretical and experimental values, calculated frequencies are often scaled using specific factors. nih.govmdpi.com

Potential Energy Distribution (PED) analysis is crucial for assigning the calculated vibrational frequencies to specific modes of molecular motion, such as stretching, bending, or torsion of different functional groups. jetir.orgmdpi.com This detailed assignment helps in the unambiguous interpretation of the experimental vibrational spectra. elixirpublishers.com For example, in related molecules, characteristic vibrations of the nitro group (asymmetric and symmetric stretching) and the methoxy (B1213986) group (stretching and bending) can be precisely identified. jetir.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Molecular Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. libretexts.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com In studies of various quinoline derivatives, DFT calculations have been used to determine the energies of these orbitals and the resulting energy gap. researchgate.netresearchgate.net

From the HOMO and LUMO energies, several molecular reactivity descriptors can be calculated, including:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. researchgate.netnih.gov

These descriptors provide a quantitative basis for predicting the reactive behavior of this compound. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors

This table presents the type of data generated from FMO analysis.

| Parameter | Symbol | Formula | Typical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.0 to -7.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.0 to -3.0 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 3.0 to 5.0 |

| Ionization Potential | IP | -EHOMO | 6.0 to 7.0 |

| Electron Affinity | EA | -ELUMO | 2.0 to 3.0 |

| Chemical Hardness | η | (IP - EA) / 2 | 1.5 to 2.5 |

| Chemical Softness | S | 1 / (2η) | 0.2 to 0.33 |

| Electronegativity | χ | (IP + EA) / 2 | 4.0 to 5.0 |

| Electrophilicity Index | ω | χ² / (2η) | 3.2 to 5.3 |

Note: These are representative values for similar aromatic nitro compounds and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. readthedocs.ioresearchgate.net They illustrate the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its reactivity and intermolecular interactions. core.ac.ukresearchgate.net

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green usually represents regions of neutral potential. researchgate.net For a molecule like this compound, the MEP map would likely show a negative potential around the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the quinoline ring, highlighting these as sites for electrophilic interaction. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.dewisc.edu It is used to investigate intramolecular interactions, such as hyperconjugation, which involve charge delocalization from occupied (donor) to unoccupied (acceptor) orbitals. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. rsc.orgmdpi.com Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules. rsc.org The key parameters that determine a molecule's NLO response are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govmetall-mater-eng.com

Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. rsc.org The presence of electron-donating groups (like the methoxy group) and electron-withdrawing groups (like the nitro group) connected by a π-conjugated system (the quinoline ring) is a common structural motif for enhancing NLO properties. mdpi.com This intramolecular charge transfer from the donor to the acceptor is crucial for a large β value. nih.gov DFT calculations can predict these properties, guiding the synthesis of new materials with enhanced NLO capabilities. rsc.orgmdpi.com

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are instrumental in predicting the chemical behavior of molecules. Density Functional Theory (DFT) is a powerful method for calculating these descriptors, which include global and local reactivity indices that help in understanding the stability and reactivity of molecular systems. rasayanjournal.co.in

Global Reactivity Descriptors

Global reactivity descriptors provide a general overview of a molecule's reactivity. These descriptors, such as hardness, softness, electronegativity, and the electrophilicity index, are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For quinoline derivatives, these descriptors are calculated to rationalize their reactivity patterns. rasayanjournal.co.in For instance, chemical hardness (η) and softness (S) indicate the molecule's resistance to change in its electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive. rasayanjournal.co.in Electronegativity (χ) measures the power of an atom or group of atoms to attract electrons. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. rasayanjournal.co.in

Table 1: Global Reactivity Descriptors (Conceptual)

| Descriptor | Formula | Significance |

| Hardness (η) | (I - A) / 2 | Resistance to deformation or change |

| Softness (S) | 1 / η | Measure of reactivity |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Note: I = Ionization Potential, A = Electron Affinity. These are conceptually related to HOMO and LUMO energies.

Local Reactivity Descriptors

Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comnih.gov The condensed Fukui function is calculated for each atomic site in the molecule. researchgate.net

The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com

ƒk+ corresponds to reactivity towards a nucleophilic attack (attack by an electron donor).

ƒk- corresponds to reactivity towards an electrophilic attack (attack by an electron acceptor).

ƒk0 corresponds to reactivity towards a radical attack. researchgate.net

For quinoline derivatives, Fukui function analysis helps identify which atoms are most susceptible to attack. nih.gov In the case of this compound, the nitro group, being strongly electron-withdrawing, would likely make the quinoline ring electron-deficient, influencing the sites for nucleophilic attack. Conversely, the methoxy group would increase electron density at certain positions, potentially marking them as sites for electrophilic attack. The nitrogen atom in the quinoline ring and the oxygen atoms of the nitro and methoxy groups are also key sites of reactivity. mdpi.com

Advanced Topological Analyses

Advanced topological analyses of the electron density provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. These methods include the Reduced Density Gradient (RDG), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL). researchgate.neteurjchem.com

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a tool used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. eurjchem.comdergipark.org.tr The RDG is a function of the electron density and its first derivative. Plots of the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density allow for the identification and classification of these interactions. dergipark.org.tr

In the context of quinoline derivatives, RDG analysis can reveal intramolecular interactions that contribute to the molecule's conformational stability. For this compound, this analysis would likely show weak interactions between the methoxy and nitro groups with adjacent parts of the quinoline ring system.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. labinsights.nljussieu.fr It provides a clear picture of electron localization in atomic and molecular systems, allowing for the visualization of atomic shells, chemical bonds, and lone pairs. jussieu.frmpg.de ELF values range from 0 to 1, where high values (close to 1) indicate regions of high electron localization. jussieu.fr

For aromatic systems like quinoline, ELF analysis can delineate the core, bonding, and non-bonding (lone pair) electrons. researchgate.neteurjchem.com In this compound, ELF would show localization around the nitrogen and oxygen atoms corresponding to their lone pairs, as well as the covalent bonds forming the molecular framework. The topology of the ELF can provide insights into the aromatic character of the quinoline ring and the nature of the bonds involving the substituent groups.

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another function used to visualize electron localization, providing information that is often complementary to ELF. researchgate.neteurjchem.com LOL also ranges from 0 to 1, with higher values indicating regions where electrons are more localized. It is particularly useful for distinguishing between different types of chemical bonds and for identifying regions of electron pairing. researchgate.net

For this compound, LOL analysis would provide a detailed map of electron localization, highlighting the covalent bonds and lone pair regions. This can be used to further understand the electronic structure and bonding characteristics of the molecule. researchgate.neteurjchem.com

Based on the conducted research, there is no specific published data available in the public domain concerning the computational and theoretical chemistry investigations of this compound, specifically regarding solvation effects using PCM/SMD models or molecular dynamics simulations for its conformational dynamics.

Scientific studies available through the search results focus on other isomers of methoxy-nitroquinoline or different quinoline derivatives. For instance, computational studies have been performed on compounds like 2-methyl-8-nitroquinoline, 5-nitroquinoline (B147367), and various bromo- or hydroxy-quinolines. researchgate.netnih.govresearchgate.net These studies utilize methods such as Density Functional Theory (DFT), and sometimes include solvation models like PCM and SMD to understand molecular properties in different solvent environments. researchgate.net Similarly, molecular dynamics simulations have been applied to understand the behavior of complex systems involving quinoline-like structures, such as lapatinib (B449) derivatives or peptides. mdpi.comlambris.com

However, without studies specifically targeting this compound, it is not possible to provide scientifically accurate and thorough content for the requested sections on its solvation effects and conformational dynamics as per the strict constraints of the query. Extrapolating data from other molecules would not be scientifically sound and would violate the instruction to focus solely on the specified compound. Therefore, the requested article cannot be generated at this time.

Electrochemical Studies of 2 Methoxy 7 Nitroquinoline and Nitroquinoline Analogs

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a primary electrochemical technique used to determine the redox potentials of electroactive species. For nitroquinoline derivatives, CV provides valuable insights into their reduction and oxidation characteristics. The redox potential is a crucial parameter that influences the reactivity of these compounds in various applications.

In a typical CV experiment, the potential is swept linearly between two limits, and the resulting current is measured. For a reversible system, the halfway potential between the anodic and cathodic peaks provides an estimate of the standard redox potential (E°). canterbury.ac.nz Studies on various nitroquinoline analogs have utilized CV to measure their reduction potentials. For instance, in a study of 8-nitroquinolin-2(1H)-one derivatives, cyclic voltammetry was used to measure the reduction potential of a series of 31 compounds. nih.gov The results highlighted that structural modifications, such as the introduction of a lactam function and the formation of an intramolecular hydrogen bond with the nitro group, can significantly shift the redox potential. nih.gov Specifically, this interaction resulted in a +0.3 V shift compared to 8-nitroquinoline (B147351). nih.gov

The redox potentials of nitroaromatic compounds are influenced by substituents on the aromatic ring. For example, the presence of an O-methylated analogue of 8-nitroquinolin-2(1H)-one resulted in a drastically lower redox potential, a shift attributed to the donating mesomeric effect of the methoxy (B1213986) group and the absence of the intramolecular hydrogen bond. sci-hub.se Computational methods are also employed to predict redox potentials, although their accuracy can vary depending on the specific compound and the computational model used. mdpi.com

The following table presents the experimentally determined redox potentials for a selection of nitroquinoline analogs, showcasing the influence of different substituents and structural features.

| Compound | Redox Potential (V) | Notes |

| 8-Nitroquinoline | -0.84 | Low redox potential. nih.gov |

| 8-Nitroquinolin-2(1H)-one | -0.54 | Significant increase in redox potential due to the lactam function and intramolecular hydrogen bond. nih.gov |

| O-methylated 8-nitroquinolin-2(1H)-one analog | -0.75 | Lower redox potential due to the methoxy group and lack of hydrogen bonding. sci-hub.se |

| 6-bromo-8-nitroquinolin-2(1H)-one derivative | -0.40 | Example of a halogenated derivative with a specific redox potential. acs.org |

| 8-nitroquinolin-2(1H)-one hit compound 2 | -0.56 | A reference compound in the study. acs.org |

This table is interactive. Users can sort and filter the data.

Electrochemical Behavior and Electron Transfer Mechanisms

The electrochemical reduction of nitroaromatic compounds typically involves the transfer of multiple electrons and protons. The initial step is often a one-electron reduction to form a nitro anion radical (ArNO₂⁻•). nih.govresearchgate.net This radical can undergo further reduction, often in a two-electron step, to form a nitroso derivative (ArNO), which is then reduced to a hydroxylamine (B1172632) (ArNHOH). researchgate.netresearchgate.net The hydroxylamine can be further reduced to an amine (ArNH₂). researchgate.net

The mechanism of electron transfer can be influenced by several factors, including the solvent, pH, and the structure of the nitro compound. researchgate.netacs.org In aqueous solutions, the reduction of the nitro group is often pH-dependent due to the involvement of protons in the reaction sequence. researchgate.netnih.gov For example, the electrochemical reduction of 5-nitroquinoline (B147367) at a carbon film electrode showed a well-developed irreversible voltammetric wave, with the peak potential shifting with pH, indicating proton involvement. researchgate.net

Studies on nitroaromatic compounds have shown that the electron transfer can follow an "outer-sphere" mechanism, where the rate of reaction is dependent on the redox potential of the compound. nih.gov The rate of electron transfer is also influenced by the surface potential of the electrode material. rsc.org

The reduction of nitroquinolines can be complex, with multiple reduction peaks observed in voltammetric studies, corresponding to the stepwise reduction of the nitro group and potentially the quinoline (B57606) ring itself. researchgate.net For instance, the cyclic voltammogram of 5-nitroquinoline in certain conditions showed a primary cathodic peak attributed to the four-electron reduction of the nitro group to a hydroxylamino group, and a second peak corresponding to the two-electron reduction of the quinoline ring. researchgate.net

Electroanalytical Methods for Nitroquinoline Derivatives

Various electroanalytical methods have been developed for the determination of nitroquinoline derivatives in different matrices, such as drinking and river water. researchgate.netcas.czmdpi.com These methods often utilize modern polarographic and voltammetric techniques, including differential pulse polarography (DPP), differential pulse voltammetry (DPV), and adsorptive stripping voltammetry (AdSV). researchgate.netcas.czmdpi.com

These techniques offer high sensitivity, with detection limits often in the submicromolar to nanomolar range. researchgate.netmdpi.com The choice of electrode material is critical for the performance of these methods. Mercury electrodes, such as the dropping mercury electrode (DME) and the hanging mercury drop electrode (HMDE), have been traditionally used for the determination of nitro compounds. researchgate.netcas.cz However, due to the toxicity of mercury, there is a growing interest in alternative electrode materials like carbon-based electrodes. researchgate.netnih.govelectrochemsci.org

Carbon fiber rod electrodes (CFRE) and carbon film electrodes (CFE) have been successfully employed for the voltammetric determination of nitroquinolines. researchgate.netelectrochemsci.orgresearchgate.net These electrodes offer advantages such as low cost, wide potential windows, and ease of surface regeneration. electrochemsci.org For example, a method for the determination of 5-amino-6-nitroquinoline (B123580) using CFRE was developed, demonstrating its practical applicability in water samples. electrochemsci.org Similarly, a DPV method using a CFE was optimized for the determination of 5-nitroquinoline in drinking and river water. researchgate.net

The following table summarizes the limits of quantification (LOQ) achieved for different nitroquinoline derivatives using various electroanalytical techniques.

| Compound | Technique | Electrode | Matrix | Limit of Quantification (LOQ) |

| 5-Nitroquinoline | DPP | DME | Aqueous-methanolic solution | ~1 x 10⁻⁸ mol/L |

| 6-Nitroquinoline | DPP | DME | Aqueous-methanolic solution | ~9 x 10⁻⁸ mol/L |

| 8-Nitroquinoline | DPP | DME | Aqueous-methanolic solution | ~1 x 10⁻⁷ mol/L |

| 5-Nitroquinoline | DPV | CFE | Deionized water | 4.0 x 10⁻⁷ mol/L |

| 5-Nitroquinoline | DPV | CFE | Drinking water | 2.0 x 10⁻⁷ mol/L |

| 5-Nitroquinoline | DPV | VSe₂/WSe₂/SPE | - | 0.002 µM |

| 5-Amino-6-nitroquinoline | DPV | CFRE-2mm | Drinking and pond water | - |

This table is interactive. Users can sort and filter the data based on compound, technique, electrode, matrix, and LOQ.

Applications in Electrosynthesis and Electro-Organic Transformations

Electrosynthesis, the synthesis of chemical compounds in an electrochemical cell, offers a green and efficient alternative to traditional chemical methods. wikipedia.orgrsc.org It allows for selective oxidations and reductions by controlling the electrode potential. rsc.org Nitroaromatic compounds can be valuable starting materials in electro-organic synthesis.

The electrochemical reduction of nitro groups can lead to the formation of various valuable products. For instance, the controlled reduction of a nitroalkene can yield an oxime, and at more negative potentials, it can be further reduced to a primary amine. wikipedia.org This highlights the potential of electrosynthesis to selectively target different functional groups.

The application of flow electrosynthesis is gaining importance for scaling up electro-organic transformations. researchgate.netnih.gov Flow cells offer advantages such as better control over reaction conditions and increased efficiency. researchgate.net The development of novel electrode materials, such as boron-doped diamond, is also expanding the possibilities of electro-organic synthesis. nih.gov

While specific examples of the application of 2-methoxy-7-nitroquinoline in electrosynthesis are not extensively documented in the provided search results, the general principles of nitroaromatic electrochemistry suggest its potential use in the synthesis of corresponding amino or other reduced derivatives. The electrochemical behavior of curcumin (B1669340) analogs with different substituents has been studied to understand their oxidation potentials, which could be useful in designing electrochemical synthesis routes for their derivatives. semanticscholar.org The use of redox mediators can also enhance the efficiency and selectivity of electro-organic transformations by facilitating electron transfer. rsc.org

Chemical Applications and Future Research Directions

2-Methoxy-7-nitroquinoline as a Synthetic Intermediate for Complex Molecular Architectures

This compound serves as a critical starting material for the construction of more intricate molecular structures. The presence of both methoxy (B1213986) and nitro groups on the quinoline (B57606) ring allows for a range of chemical transformations.

The nitro group at the 7-position can undergo nucleophilic substitution, enabling the introduction of diverse functional groups at this site. smolecule.com Furthermore, the nitro group can be reduced to an amine, which opens up possibilities for coupling reactions and other modifications. smolecule.com This amine can then serve as a handle for building more complex structures, including those found in biologically active compounds.

The methoxy group at the 2-position activates the quinoline ring towards electrophilic aromatic substitution, directing incoming electrophiles to specific positions. smolecule.com This directing effect is crucial for the regioselective synthesis of polysubstituted quinoline derivatives. The ability to selectively functionalize the quinoline core at multiple positions makes this compound a valuable intermediate for creating libraries of compounds with diverse substitution patterns. nih.gov

One of the key applications of this intermediate is in the synthesis of compounds with potential pharmacological activities. For instance, it can be a precursor for novel pharmaceuticals with potential antimicrobial and anticancer properties. smolecule.com The synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for quinoline-based inhibitors of the PI3K/Akt/mTOR signaling pathway, highlights the importance of such functionalized quinolines in drug discovery. atlantis-press.com

Role of Functionalized Nitroquinolines in the Development of Chemical Probes and Scaffolds

Functionalized nitroquinolines, including this compound, are instrumental in the development of chemical probes and scaffolds for biological and medicinal research. The quinoline framework itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and approved drugs. mdpi.comresearchgate.net

The specific functionalization pattern of this compound allows for its use as a scaffold to which various pharmacophores can be attached. nih.gov This approach enables the creation of hybrid molecules that may exhibit dual modes of action or improved pharmacological profiles. nih.gov The nitro group, in particular, can be a key feature for biological activity or a handle for attaching fluorescent tags or other reporter groups to create chemical probes. smolecule.com These probes are valuable tools for studying enzyme functions, cellular processes, and receptor-ligand interactions. smolecule.com

The electronic properties conferred by the nitro and methoxy groups can also influence the binding affinity of the molecule to biological targets. smolecule.com By systematically modifying these functional groups, researchers can fine-tune the interaction of the quinoline scaffold with specific proteins or nucleic acids, leading to the development of more potent and selective therapeutic agents.

Integration into Chemical Libraries for High-Throughput Screening

The versatility of this compound and other functionalized quinolines makes them ideal candidates for inclusion in chemical libraries used for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds against a specific biological target to identify potential drug leads.

By serving as a core scaffold, this compound can be derivatized to generate a large number of structurally diverse compounds. acs.org This chemical diversity is crucial for increasing the chances of finding a "hit" during an HTS campaign. The synthesis of quinolinone libraries using solid-phase synthesis demonstrates the feasibility of creating large collections of quinoline-based compounds for screening purposes. acs.org

The development of efficient and regioselective C-H functionalization methods for quinolines further enhances the ability to create diverse chemical libraries. researchgate.net These modern synthetic techniques allow for the precise introduction of various functional groups, expanding the chemical space that can be explored in the search for new bioactive molecules. researchgate.netrsc.org

Potential in Material Science (e.g., Organic Electronics, Photonic Materials)

The unique electronic and photophysical properties of quinoline derivatives suggest potential applications for compounds like this compound in material science. smolecule.com Quinolines have been investigated for their use in developing functional materials such as dyes, polymers, and semiconductors. mdpi.com

The extended π-conjugated system of the quinoline ring, influenced by the electron-donating and electron-withdrawing substituents, can lead to interesting optical and electronic properties. These properties are essential for applications in organic electronics, which involves the use of carbon-based materials in electronic devices, and photonics, the science of generating, controlling, and detecting photons. liu.seumu.segrc.org

For instance, quinoline derivatives have been explored for their fluorescent properties, which could be harnessed in organic light-emitting diodes (OLEDs) or as fluorescent probes. arabjchem.org The ability to tune the electronic properties through chemical modification makes these compounds attractive for creating materials with tailored optical and electrical characteristics for specific device applications. mdpi.com While direct research on this compound in this area is not extensively documented, the broader class of functionalized quinolines shows significant promise. ecorfan.org

Emerging Methodologies and Interdisciplinary Research Opportunities in Quinoline Chemistry

The field of quinoline chemistry is continuously evolving, with new synthetic methodologies and interdisciplinary research opportunities emerging. mdpi.comrsc.org These advancements are crucial for unlocking the full potential of functionalized quinolines like this compound.

Emerging Synthetic Methodologies:

Multicomponent Reactions (MCRs): MCRs offer an efficient way to construct complex quinoline scaffolds in a single step from multiple starting materials. rsc.org

C-H Bond Activation/Functionalization: This powerful strategy allows for the direct introduction of functional groups onto the quinoline core, avoiding the need for pre-functionalized starting materials and improving atom economy. mdpi.comresearchgate.netrsc.org

Photocatalysis and Green Chemistry: The use of light-driven reactions and environmentally benign solvents and catalysts is becoming increasingly important in quinoline synthesis. mdpi.combohrium.com

Nanoparticle Catalysis: The use of nanomaterials as catalysts can enhance reaction rates and yields in the synthesis of quinoline derivatives. researchgate.netcolab.ws

Interdisciplinary Research Opportunities:

Chemical Biology: The development of quinoline-based chemical probes and bioactive molecules for studying biological systems is a major area of interdisciplinary research.

Materials Science: Collaboration between chemists and materials scientists is essential for designing and synthesizing novel quinoline-based materials for electronic and photonic applications. ecorfan.org

Computational Chemistry: Computational modeling and theoretical studies can aid in understanding the reactivity of quinolines and in the rational design of new derivatives with desired properties. arabjchem.org

Challenges and Perspectives in the Synthesis and Derivatization of Functionalized Nitroquinolines

Despite the significant progress in quinoline chemistry, several challenges and future perspectives remain in the synthesis and derivatization of functionalized nitroquinolines.

Challenges:

Regioselectivity: Achieving precise control over the position of functionalization, especially in direct nitration reactions, can be challenging and often leads to mixtures of isomers. google.com

Harsh Reaction Conditions: Many traditional methods for quinoline synthesis require harsh conditions, such as high temperatures and strong acids, which can limit the functional group tolerance. numberanalytics.com

Scalability: Scaling up the synthesis of complex quinoline derivatives for industrial applications can be difficult and costly. researchgate.net

Limited Substrate Scope: Some synthetic methods are limited to specific types of starting materials, restricting the diversity of accessible quinoline structures. acs.org

Perspectives:

Development of Milder and More Selective Methods: Future research will likely focus on developing more efficient, selective, and environmentally friendly synthetic methods for functionalized nitroquinolines. numberanalytics.com This includes the expanded use of transition-metal catalysis, photocatalysis, and biocatalysis. bohrium.comnumberanalytics.com

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in the synthesis is highly desirable as it allows for the rapid diversification of complex molecules. C-H functionalization strategies are particularly promising in this regard. rsc.org

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability.

Exploration of New Biological Targets: The vast chemical space accessible through functionalized nitroquinolines offers opportunities to discover new molecules that can modulate novel biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-7-nitroquinoline, and how can reaction efficiency be optimized?

- Methodology : Start with nitration of a methoxy-substituted quinoline precursor under controlled acidic conditions. Use sulfuric acid/nitric acid mixtures at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and purify via column chromatography. Optimize yields by adjusting stoichiometry (e.g., 1.2 equivalents of nitrating agent) and reaction time (4–6 hours) .

- Data Validation : Confirm product identity using -NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) and ESI-HRMS for molecular ion peaks .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols : Wear nitrile gloves (EN374 standard), safety goggles, and lab coats. Use Type P95 respirators for dust control. Store in airtight containers away from reducing agents due to nitro group reactivity. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

- Critical Note : Acute toxicity data are limited; assume LD50 < 500 mg/kg (oral, rat) based on structural analogs .

Q. What analytical techniques are essential for characterizing this compound?

- Techniques :

- HPLC : Use C18 columns (methanol:water 70:30) to assess purity (>98%).

- Spectroscopy : -NMR for methoxy (δ 55–60 ppm) and nitro group confirmation (C-NO2 at δ 140–150 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Approach : Conduct systematic solubility tests in polar (DMSO, ethanol) and nonpolar (toluene) solvents at 25°C. Use UV-Vis spectroscopy (λmax ~320 nm) to quantify saturation points. Note discrepancies may arise from impurities; repurify via recrystallization (ethanol/water) before testing .

- Case Study : A 2024 study found solubility in DMSO increased from 12 mg/mL to 18 mg/mL after recrystallization, highlighting purification’s impact .

Q. What strategies mitigate byproduct formation during the nitro-functionalization of methoxyquinolines?

- Optimization :

- Temperature Control : Maintain ≤10°C to suppress dinitration byproducts.

- Catalysis : Add NaNO2 (0.5 mol%) to enhance regioselectivity for the 7-position.

- Post-Reaction Workup : Quench with ice-water to precipitate pure product, reducing diastereomer formation .

Q. How do electronic effects of the methoxy and nitro groups influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-donating methoxy group activates the quinoline ring for electrophilic substitution, while the nitro group deactivates adjacent positions. Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict reaction sites .

- Experimental Design : Perform Suzuki-Miyaura coupling with arylboronic acids at the 4-position (meta to nitro). Monitor yields under Pd(PPh3)4 catalysis in THF/Na2CO3 .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。